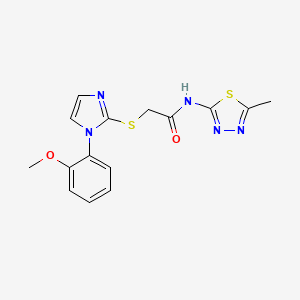

2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

The compound 2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide features a 2-methoxyphenyl-substituted imidazole core linked via a thioether bridge to an acetamide group terminating in a 5-methyl-1,3,4-thiadiazole moiety. This structure combines aromatic, heterocyclic, and sulfur-containing functional groups, which are often associated with diverse biological activities, including enzyme inhibition and anticancer effects .

Properties

IUPAC Name |

2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S2/c1-10-18-19-14(24-10)17-13(21)9-23-15-16-7-8-20(15)11-5-3-4-6-12(11)22-2/h3-8H,9H2,1-2H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYWPOGMUWXTHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a thiol linkage, and a thiadiazole moiety. Its molecular formula is , and it possesses various functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The imidazole ring can coordinate with metal ions present in enzyme active sites, potentially inhibiting their activity. The thioether linkage enhances binding affinity to target proteins, which may lead to modulation of various biological processes.

Antimicrobial Activity

Research has indicated that derivatives of 1,3,4-thiadiazole, similar to the compound , exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, studies have reported minimum inhibitory concentrations (MICs) indicating potent antibacterial effects comparable to standard antibiotics such as streptomycin and fluconazole .

| Microorganism | MIC (μg/mL) | Standard Drug MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 32.6 | 47.5 |

| Escherichia coli | 62.5 | 50 |

| Aspergillus niger | 25 | 30 |

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Research on related thiadiazole derivatives has highlighted their cytostatic properties against various cancer cell lines. The mechanism may involve the inhibition of cell proliferation through interference with metabolic pathways critical for cancer cell survival .

Anti-parasitic Properties

Compounds similar to this compound have been explored for their anti-parasitic effects. Notably, derivatives like megazol have shown efficacy against Trypanosoma cruzi and Trypanosoma brucei, indicating that similar compounds may also possess useful anti-parasitic properties .

Case Studies

Several case studies have explored the synthesis and biological evaluation of related compounds:

- Study on Antimicrobial Efficacy : A study reported that certain thiadiazole derivatives exhibited significant antibacterial activity against strains such as E. coli and S. aureus, with some compounds achieving zones of inhibition greater than 15 mm at specific concentrations .

- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines, demonstrating promising results in inhibiting cell growth at low concentrations.

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Heterocyclic Modifications

The target compound’s imidazole-thiadiazole scaffold is structurally distinct from analogues such as:

- 2-((1-(3-Methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (): Replaces thiadiazole with isoxazole and shifts the methoxy group to the 3-position of the phenyl ring.

- 2-((5-Phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (): Substitutes thiadiazole with thiazole and introduces a 4-methylphenyl group.

- 2-({1-[(4-Methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (): Features a 4-methoxyphenylmethyl group instead of 2-methoxyphenyl.

Table 1: Structural Variations in Key Analogues

Substituent Effects on Activity

- Methoxy Position : The 2-methoxy group in the target compound may enhance steric interactions in enzyme binding pockets compared to 3- or 4-methoxy analogues .

- Heterocycle Choice : Thiadiazole (target compound) vs. thiazole () affects electron distribution and hydrogen-bonding capacity, influencing COX-2 selectivity .

Enzyme Inhibition

- COX-1/2 Inhibition : The thiazole-containing analogue () showed IC₅₀ values of 0.8–1.2 µM for COX-2, attributed to its planar thiazole ring enhancing π-π stacking in the active site .

- Acetylcholinesterase (AChE) Inhibition : Thiadiazole derivatives (e.g., ) exhibit AChE IC₅₀ values of 2–5 µM, suggesting the target compound may share similar activity due to its thiadiazole moiety .

Anticancer Potential

Compounds with benzimidazole-thiadiazole hybrids () demonstrated cytotoxicity against MCF-7 cells (IC₅₀: 12 µM), likely via apoptosis induction. The target compound’s 2-methoxy group may improve membrane permeability compared to 4-substituted analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.